

An In-depth Technical Guide to the Solubility of 4-Bromoquinoline-6-carbonitrile

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Compound of Interest

Compound Name: 4-Bromoquinoline-6-carbonitrile

Cat. No.: B1339123

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to **4-Bromoquinoline-6-carbonitrile**. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to infer its likely solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties for **4-Bromoquinoline-6-carbonitrile** is presented below.

Property	Value	Source
CAS Number	642477-82-5	[1]
Molecular Formula	C ₁₀ H ₅ BrN ₂	[1]
Molecular Weight	233.07 g/mol	N/A
Appearance	Solid (form not specified)	[2]
Melting Point	145-150 °C	[2]

Solubility Profile

Specific quantitative solubility data for **4-Bromoquinoline-6-carbonitrile** is not readily available in the reviewed literature. However, the solubility of a structurally related isomer, 4-Bromoquinoline-7-carbonitrile, has been estimated in several common organic solvents. These values can provide a useful reference for predicting the solubility behavior of **4-Bromoquinoline-6-carbonitrile**. The presence of the polar cyano group and the moderately polarizable bromine atom suggests a preference for polar aprotic and moderately polar solvents.[3]

Table 1: Estimated Solubility of 4-Bromoquinoline-7-carbonitrile[3]

Solvent	Type	Estimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	~200
Dimethylformamide (DMF)	Polar Aprotic	~150
Dichloromethane (DCM)	Chlorinated	~45
Chloroform	Chlorinated	~40
Acetonitrile	Polar Aprotic	~20
Benzene	Aromatic	~15
Toluene	Aromatic	~10

It is anticipated that **4-Bromoquinoline-6-carbonitrile** will exhibit a similar solubility pattern, with the highest solubility in polar aprotic solvents like DMSO and DMF. Experimental verification is essential to confirm these predictions.

Experimental Protocols for Solubility Determination

To obtain precise and reproducible solubility data for **4-Bromoquinoline-6-carbonitrile**, a standardized experimental protocol is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of **4-Bromoquinoline-6-carbonitrile** in a specific solvent at a controlled temperature.

Materials:

- **4-Bromoquinoline-6-carbonitrile**
- Selected solvents (e.g., water, buffers, organic solvents)
- Vials with screw caps
- Thermostatically controlled shaker
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

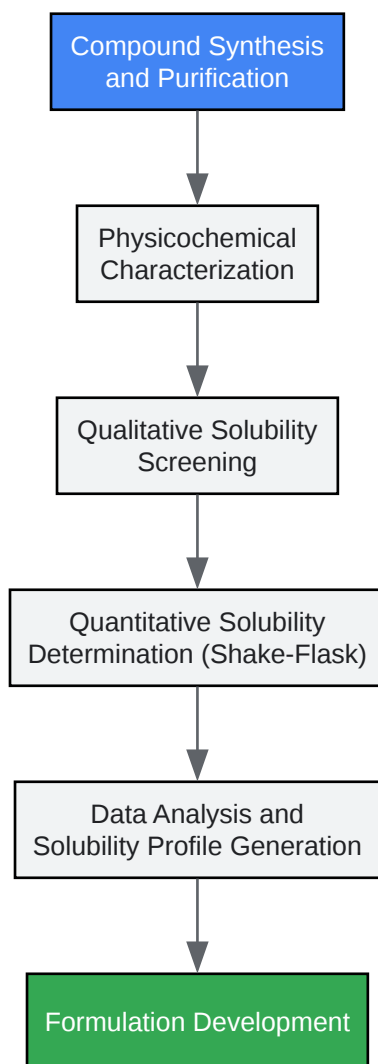
- Preparation: Add an excess amount of solid **4-Bromoquinoline-6-carbonitrile** to a vial to ensure that saturation is achieved.[\[5\]](#)
- Solvent Addition: Accurately add a known volume of the desired solvent to the vial.[\[5\]](#)
- Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the sample for a sufficient period (typically 24-72 hours) to reach equilibrium.[\[4\]](#)[\[6\]](#) The concentration of the solution should be measured at different time points until it does not deviate significantly.[\[6\]](#)
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For a more complete separation of the solid and liquid phases, centrifuge the sample at a high speed.[\[4\]](#)[\[5\]](#)
- Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter.[\[4\]](#)[\[5\]](#) The

filtered sample should be diluted immediately with a suitable solvent to prevent precipitation.
[6]

- Quantification: Analyze the concentration of **4-Bromoquinoline-6-carbonitrile** in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.[5] A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.[5]
- Calculation: The equilibrium solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like **4-Bromoquinoline-6-carbonitrile**, a critical step in early-stage drug discovery and development.



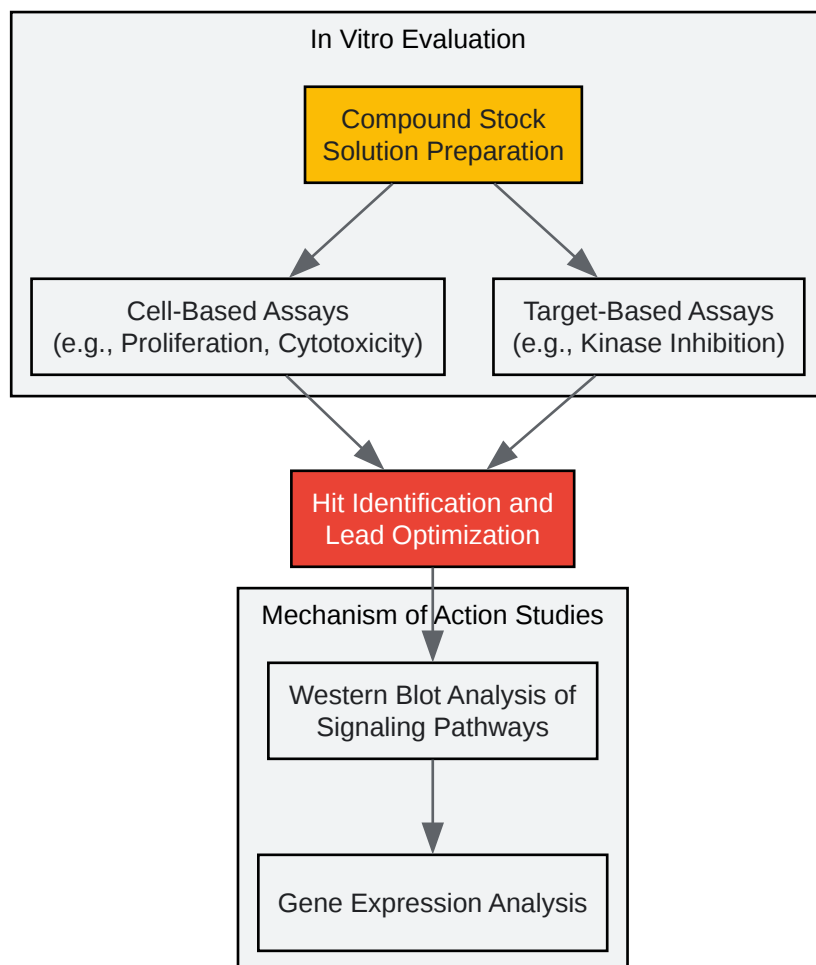
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Caption: General workflow for solubility assessment.

Signaling Pathways

There is no specific information in the reviewed literature detailing the involvement of **4-Bromoquinoline-6-carbonitrile** in any particular signaling pathways. However, the quinoline scaffold is a common feature in molecules with a wide range of biological activities, including the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway.[7][8] Further research is required to determine if **4-Bromoquinoline-6-carbonitrile** has any specific biological targets or effects on cellular signaling.

The diagram below represents a simplified overview of an experimental workflow to investigate the potential biological activity of a novel quinoline compound.



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Caption: Experimental workflow for biological activity screening.

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